Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Description
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, also known as Methyl PESA, is a chemical compound that has shown potential in various scientific research applications.
Scientific Research Applications
Novel Heterocyclic Disperse Dyes for Polyester Fibres
Research has demonstrated that derivatives similar to Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can be synthesized to create novel monoazo disperse dyes. These dyes have been applied in dyeing polyester fibers, offering shades from yellow to brownish purple with very good levelness. Their fastness properties include good wash, perspiration, sublimation, and rub fastness, though they exhibit poor photostability. This application highlights the compound's potential in textile dyeing processes (O. Iyun et al., 2015).
Synthesis in Organic Chemistry
Aryl alkyl ketones, related to Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, have been synthesized through the one-pot Gewald reaction. This method involves aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, showcasing the compound's utility in generating 2-aminothiophenes with various aryl groups. This synthesis process is significant for constructing complex organic molecules (V. Tormyshev et al., 2006).
Antimicrobial Activity
Compounds structurally related to Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate have been evaluated for antimicrobial properties. The synthesis of these compounds involves reactions that yield various substituted thiophenes, which have shown promising antimicrobial activities. This application emphasizes the compound's relevance in developing new antimicrobial agents (A. Abu‐Hashem et al., 2011).
Physicochemical and Complex Formation Studies
Investigations into the physicochemical properties and complex formation abilities of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which share a functional group similarity with Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, have been conducted. These studies have led to the preparation and isolation of complexes with metals such as Cu(II), Co(II), and Ni(II), offering insights into the compound's applications in coordination chemistry (L. Chekanova et al., 2014).
properties
IUPAC Name |
methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-14-9-11-16(12-10-14)21-27(23,24)19-17(15-7-5-4-6-8-15)13-26-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSLYRSPNQHXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
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